2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

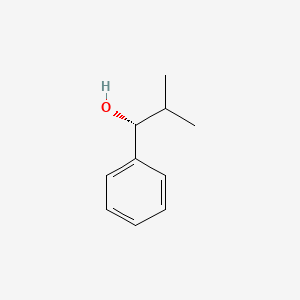

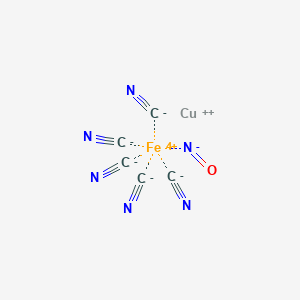

The synthesis of 2,3,5-Triphenyl-2H-tetrazol-3-ium iodide involves the formation of tetrazolium cations and iodide anions. The tetrazole ring is essentially planar, with dihedral angles between the tetrazole ring and the attached benzene rings indicating a structured orientation of the molecular components. This process is characterized by specific hydrogen bond and π interactions within the crystal structure, laying the groundwork for its distinctive chemical behavior (Fun et al., 2012).

科学的研究の応用

Crystal Structure Analysis

- Scientific Field: Crystallography

- Application Summary: The compound has been used in the study of crystal structures . The crystal structure of 2,3,5-triphenyl-2,3-dihydro-1H-tetrazol-1-ium 2,3-dioxoindoline-5-sulfonate was analyzed .

- Methods of Application: The crystal structure was determined using X-ray diffraction . The asymmetric unit of the title crystal structure was analyzed .

- Results: The crystal structure was successfully determined and the results were published .

Seed Viability Determination

- Scientific Field: Botany

- Application Summary: A derivative of the compound, 2,3,5-triphenyl tetrazolium chloride (TTC), has been used to determine seed viability .

- Methods of Application: The method involves staining germinating seeds with a TTC solution, stopping the reaction with sulfuric acid, rinsing the seeds, and then extracting the 1,3,5-triphenylformazan (TTF) produced in the seeds with dimethyl sulfoxide (DMSO) at 55 °C for 1 hour . The absorbance of the extract is then measured at 483 nm .

- Results: The method has been shown to be rapid, stable, and highly sensitive, and it has been used to accurately measure seed viability with different aging degrees .

Synthesis of Imidazole Containing Compounds

- Scientific Field: Organic Chemistry

- Application Summary: Imidazole containing compounds, which have a wide range of chemical and biological properties, can be synthesized using 2,3,5-triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide .

- Methods of Application: The synthesis involves the reaction of 2,3,5-triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide with other reagents to form imidazole containing compounds .

- Results: The synthesized imidazole containing compounds have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Material Source for Crystal Structure Analysis

- Scientific Field: Crystallography

- Application Summary: 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide can be used as a source material for the analysis of crystal structures .

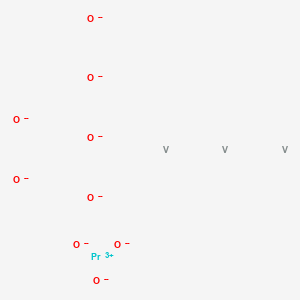

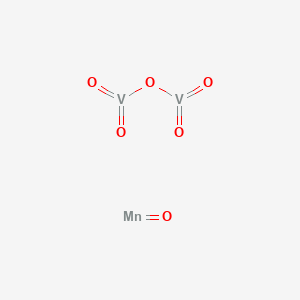

- Methods of Application: The compound is dissolved in water and reacted with sodium 2,3-dioxoindoline-5-sulfonate dihydrate to form a yellow precipitate . This precipitate is then filtered off and washed with cold water .

- Results: The resulting material can be used for further crystal structure analysis .

Synthesis of Triferrocenyl-Substituted 1,3,5-Triphenylbenzene

- Scientific Field: Organic Chemistry

- Application Summary: Triferrocenyl-substituted 1,3,5-triphenylbenzene was successfully synthesized in high yield . This cyan-light emitting substance in mixtures of chloroform and methanol revealed the aggregation-induced enhanced emission (AIEE) feature that boosts its fluorescence quantum yield from 13% up to 74% .

- Methods of Application: The synthesis involves the reaction of 2,3,5-triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide with other reagents to form triferrocenyl-substituted 1,3,5-triphenylbenzene .

- Results: The synthesized triferrocenyl-substituted 1,3,5-triphenylbenzene has shown different photophysical properties .

Preparation of 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-Triazol-5-ylidene

- Scientific Field: Organic Chemistry

- Application Summary: The title compound 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene has been prepared in quantitative yield from the corresponding 5-methoxytriazoline precursor by simple thermal decomposition in vacuo via α-elimination of methanol .

- Methods of Application: The synthesis involves the reaction of 2,3,5-triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide with other reagents to form 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene .

- Results: The synthesized 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene has shown different chemical properties .

特性

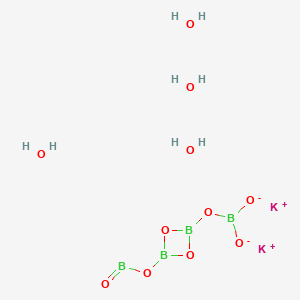

CAS番号 |

13014-90-9 |

|---|---|

製品名 |

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide |

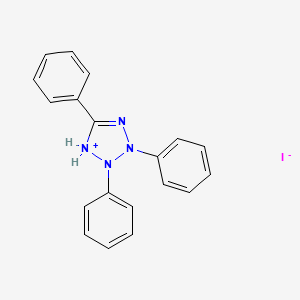

分子式 |

C19H15IN4 |

分子量 |

426.25 |

IUPAC名 |

2,3,5-triphenyl-1H-tetrazol-1-ium;iodide |

InChI |

InChI=1S/C19H16N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H |

SMILES |

C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |

製品の起源 |

United States |

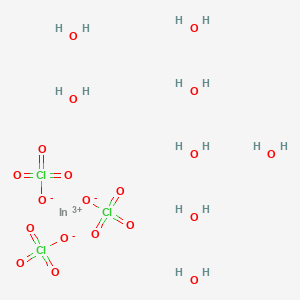

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。